3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one
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Overview
Description
3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one, also known as DIQ, is a synthetic compound that has gained significant attention in the scientific research field due to its potential therapeutic applications. DIQ belongs to the class of quinazolinone derivatives and has been shown to possess various biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one is not fully understood. However, it has been suggested that 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one exerts its anti-cancer and anti-inflammatory effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one has been shown to possess various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including xanthine oxidase and tyrosinase. Additionally, 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one in lab experiments is its ability to inhibit the growth of cancer cells without affecting normal cells. Additionally, 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one has been shown to have low toxicity, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one in lab experiments is its low solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for research on 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one and to identify its molecular targets. Another potential direction is to explore the use of 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one in combination with other anti-cancer agents to enhance its efficacy. Finally, further studies are needed to optimize the synthesis method of 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one to improve its solubility and bioavailability.
Conclusion:
In conclusion, 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one is a synthetic compound that has gained significant attention in the scientific research field due to its potential therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a potential candidate for further development as a therapeutic agent. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesis Methods
3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one can be synthesized using a multi-step process that involves the reaction of 2-aminobenzamide with N,N-dimethylglycine ethyl ester in the presence of triethylamine. The resulting intermediate is then reacted with 2-chloroethylamine hydrochloride to yield 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one.
Scientific Research Applications
3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
4-amino-3-[2-(dimethylamino)ethyl]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-15(2)7-8-16-11(13)9-5-3-4-6-10(9)14-12(16)17/h3-6H,7-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEWUHPXIOZWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=C2C=CC=CC2=NC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one |
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